molecular formula C5H3BrN2O3 B586276 5-Bromo-2-nitropyridin-3-OL CAS No. 691872-15-8

5-Bromo-2-nitropyridin-3-OL

Cat. No. B586276
Key on ui cas rn: 691872-15-8
M. Wt: 218.994
InChI Key: OOPJQYJTWRBGME-UHFFFAOYSA-N
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Patent
US07618959B2

Procedure details

N-bromosuccinimide (165 g, 0.927 mole) was added portionwise over 5 h to a solution of 3-hydroxy-2-nitropyridine (100.0 g, 0.714 mole) in DMF (1 L) at 0° C. The resulting mixture was stirred at room temperature for 15 hr then was concentrated in vacuo. The residue was taken up in Et2O (500 mL) and stirred for 30 min. The precipitate was removed by suction filtration, and the filtrate was concentrated in vacuo to afford the title compound (180 g): MS (ES) m/e 219 (M+H)+. This material was used without further purification.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]1[C:11]([N+:16]([O-:18])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1>CN(C=O)C>[Br:1][C:14]1[CH:15]=[C:10]([OH:9])[C:11]([N+:16]([O-:18])=[O:17])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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